molecular formula C16H8Cl2F3NO2 B8506036 1H-Indole-2,3-dione, 1-[(3,4-dichlorophenyl)methyl]-7-(trifluoromethyl)- CAS No. 89720-79-6

1H-Indole-2,3-dione, 1-[(3,4-dichlorophenyl)methyl]-7-(trifluoromethyl)-

Cat. No. B8506036
Key on ui cas rn: 89720-79-6
M. Wt: 374.1 g/mol
InChI Key: IHDFPEMWEDAYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04539329

Procedure details

(Example 4): 1'-(3,4-dichlorobenzyl)-7'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione, as a solid m.p. 170°-171° C., starting from 1-(3,4-dichlorobenzyl)-7-trifluoromethylindoline-2,3-dione (itself obtained as a syrup of satisfactory purity by NMR, by reaction of 3,4-dichlorobenzyl chloride with 7-trifluoromethylindoline-2,3-dione in an analogous manner to that described for the starting material in Example 1);
Name
1'-(3,4-dichlorobenzyl)-7'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:26]=[CH:27][C:28]=1[Cl:29])[CH2:5]N1C2C(=CC=CC=2C(F)(F)F)C2(C(=O)NC(=O)N2)C1=O.[Cl:30]C1C=C(C=CC=1Cl)C[N:35]1[C:43]2[C:38](=[CH:39][CH:40]=[CH:41][C:42]=2[C:44]([F:47])([F:46])[F:45])[C:37](=[O:48])[C:36]1=[O:49]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:26]=[CH:27][C:28]=1[Cl:29])[CH2:5][Cl:30].[F:47][C:44]([F:45])([F:46])[C:42]1[CH:41]=[CH:40][CH:39]=[C:38]2[C:43]=1[NH:35][C:36](=[O:49])[C:37]2=[O:48]

Inputs

Step One
Name
1'-(3,4-dichlorobenzyl)-7'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(CN2C(C3(C4=CC=CC(=C24)C(F)(F)F)NC(NC3=O)=O)=O)C=CC1Cl
Step Two
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(CN2C(C(C3=CC=CC(=C23)C(F)(F)F)=O)=O)C=CC1Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(CCl)C=CC1Cl
Name
Type
product
Smiles
FC(C=1C=CC=C2C(C(NC12)=O)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04539329

Procedure details

(Example 4): 1'-(3,4-dichlorobenzyl)-7'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione, as a solid m.p. 170°-171° C., starting from 1-(3,4-dichlorobenzyl)-7-trifluoromethylindoline-2,3-dione (itself obtained as a syrup of satisfactory purity by NMR, by reaction of 3,4-dichlorobenzyl chloride with 7-trifluoromethylindoline-2,3-dione in an analogous manner to that described for the starting material in Example 1);
Name
1'-(3,4-dichlorobenzyl)-7'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:26]=[CH:27][C:28]=1[Cl:29])[CH2:5]N1C2C(=CC=CC=2C(F)(F)F)C2(C(=O)NC(=O)N2)C1=O.[Cl:30]C1C=C(C=CC=1Cl)C[N:35]1[C:43]2[C:38](=[CH:39][CH:40]=[CH:41][C:42]=2[C:44]([F:47])([F:46])[F:45])[C:37](=[O:48])[C:36]1=[O:49]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:26]=[CH:27][C:28]=1[Cl:29])[CH2:5][Cl:30].[F:47][C:44]([F:45])([F:46])[C:42]1[CH:41]=[CH:40][CH:39]=[C:38]2[C:43]=1[NH:35][C:36](=[O:49])[C:37]2=[O:48]

Inputs

Step One
Name
1'-(3,4-dichlorobenzyl)-7'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(CN2C(C3(C4=CC=CC(=C24)C(F)(F)F)NC(NC3=O)=O)=O)C=CC1Cl
Step Two
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(CN2C(C(C3=CC=CC(=C23)C(F)(F)F)=O)=O)C=CC1Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(CCl)C=CC1Cl
Name
Type
product
Smiles
FC(C=1C=CC=C2C(C(NC12)=O)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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